molecular formula C24H24O4 B5174826 [4-[3-(2-Ethoxyphenoxy)propoxy]phenyl]-phenylmethanone

[4-[3-(2-Ethoxyphenoxy)propoxy]phenyl]-phenylmethanone

Cat. No.: B5174826
M. Wt: 376.4 g/mol
InChI Key: YARLCXSGGZWHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[3-(2-Ethoxyphenoxy)propoxy]phenyl]-phenylmethanone: is an organic compound with the molecular formula C24H24O4. It is a complex molecule featuring multiple aromatic rings and ether linkages, making it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[3-(2-Ethoxyphenoxy)propoxy]phenyl]-phenylmethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process often includes steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the formation of new ether or ester linkages .

Scientific Research Applications

Chemistry: In chemistry, [4-[3-(2-Ethoxyphenoxy)propoxy]phenyl]-phenylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology and Medicine: Its aromatic structure and functional groups can interact with biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for creating high-performance materials .

Mechanism of Action

The mechanism by which [4-[3-(2-Ethoxyphenoxy)propoxy]phenyl]-phenylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and ether linkages allow it to bind to specific sites, potentially inhibiting or activating biological pathways .

Comparison with Similar Compounds

  • [4-[3-(2-Methoxyphenoxy)propoxy]phenyl]-phenylmethanone
  • [4-[3-(2-Propoxyphenoxy)propoxy]phenyl]-phenylmethanone

Uniqueness: What sets [4-[3-(2-Ethoxyphenoxy)propoxy]phenyl]-phenylmethanone apart is its specific ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different alkoxy groups. This unique feature can affect its solubility, stability, and overall chemical behavior .

Properties

IUPAC Name

[4-[3-(2-ethoxyphenoxy)propoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O4/c1-2-26-22-11-6-7-12-23(22)28-18-8-17-27-21-15-13-20(14-16-21)24(25)19-9-4-3-5-10-19/h3-7,9-16H,2,8,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARLCXSGGZWHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.